molecular formula C15H17N3O3S B14811842 (2E)-N-{[2-(cyclopropylcarbonyl)hydrazinyl]carbonothioyl}-3-(2-methoxyphenyl)prop-2-enamide

(2E)-N-{[2-(cyclopropylcarbonyl)hydrazinyl]carbonothioyl}-3-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B14811842
M. Wt: 319.4 g/mol
InChI Key: KCFVQWZRSXCIKX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(cyclopropylcarbonyl)hydrazino]carbonothioyl}-3-(2-methoxyphenyl)acrylamide is a complex organic compound with a molecular formula of C15H17N3O3S This compound is known for its unique structural features, which include a cyclopropylcarbonyl group, a hydrazino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(cyclopropylcarbonyl)hydrazino]carbonothioyl}-3-(2-methoxyphenyl)acrylamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylcarbonyl hydrazine: This step involves the reaction of cyclopropylcarbonyl chloride with hydrazine hydrate under controlled conditions to form cyclopropylcarbonyl hydrazine.

    Thioamide formation: The cyclopropylcarbonyl hydrazine is then reacted with carbon disulfide to form the corresponding thioamide.

    Acrylamide coupling: The final step involves the coupling of the thioamide with 3-(2-methoxyphenyl)acrylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(cyclopropylcarbonyl)hydrazino]carbonothioyl}-3-(2-methoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino and thioamide functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazino derivatives.

    Substitution: Formation of substituted thioamides or hydrazides.

Scientific Research Applications

N-{[2-(cyclopropylcarbonyl)hydrazino]carbonothioyl}-3-(2-methoxyphenyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{[2-(cyclopropylcarbonyl)hydrazino]carbonothioyl}-3-(2-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(cyclopropylcarbonyl)hydrazino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide
  • N-{[2-(cyclopropylcarbonyl)hydrazino]carbonothioyl}-3-(3-methoxyphenyl)acrylamide

Uniqueness

N-{[2-(cyclopropylcarbonyl)hydrazino]carbonothioyl}-3-(2-methoxyphenyl)acrylamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the 2-methoxyphenyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties.

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

(E)-N-[(cyclopropanecarbonylamino)carbamothioyl]-3-(2-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C15H17N3O3S/c1-21-12-5-3-2-4-10(12)8-9-13(19)16-15(22)18-17-14(20)11-6-7-11/h2-5,8-9,11H,6-7H2,1H3,(H,17,20)(H2,16,18,19,22)/b9-8+

InChI Key

KCFVQWZRSXCIKX-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC(=S)NNC(=O)C2CC2

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC(=S)NNC(=O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.